

GSK3145095: A Comparative Analysis of Cross-Reactivity in Human Versus Mouse Models

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Compound of Interest

Compound Name: GSK3145095

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of **GSK3145095**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in human and mouse models. The significant species-specific differential in its activity underscores the critical importance of selecting appropriate models in preclinical and clinical development.

Executive Summary

GSK3145095 is a clinical-stage RIPK1 inhibitor under investigation for its potential in treating solid tumors, such as pancreatic cancer.[1][2] Its mechanism of action involves the inhibition of RIPK1 kinase activity, a key regulator of inflammation and necroptosis.[3][4] Preclinical data reveals a substantial difference in the potency of **GSK3145095** between primate and non-primate species, with significantly lower activity observed in mouse models. This guide synthesizes the available data to provide a clear understanding of this cross-reactivity profile.

Data Presentation: Quantitative Comparison of GSK3145095 Potency

The following table summarizes the in vitro potency of **GSK3145095** in human and mouse cellular assays.

Parameter	Human Model	Mouse Model	Fold Difference (Mouse/Human)	Reference
Cell Line	U937 (monocytic leukemia)	L929 (fibrosarcoma)	-	[3]
Cellular Potency (IC50)	6.3 nM	1.3 μ M (1300 nM)	~340-fold less potent in mouse	[3]
Biochemical Potency vs. RIP1	Potent	Over 380-fold less potent	>380-fold	[3][5]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Experimental Protocols

The significant difference in potency was determined through in vitro cellular assays designed to measure the inhibition of TNF α -induced necroptosis.

Key Experiment: In Vitro Inhibition of TNF α -Induced Necroptosis

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GSK3145095** in preventing TNF α -induced necroptosis in both human and mouse cell lines.

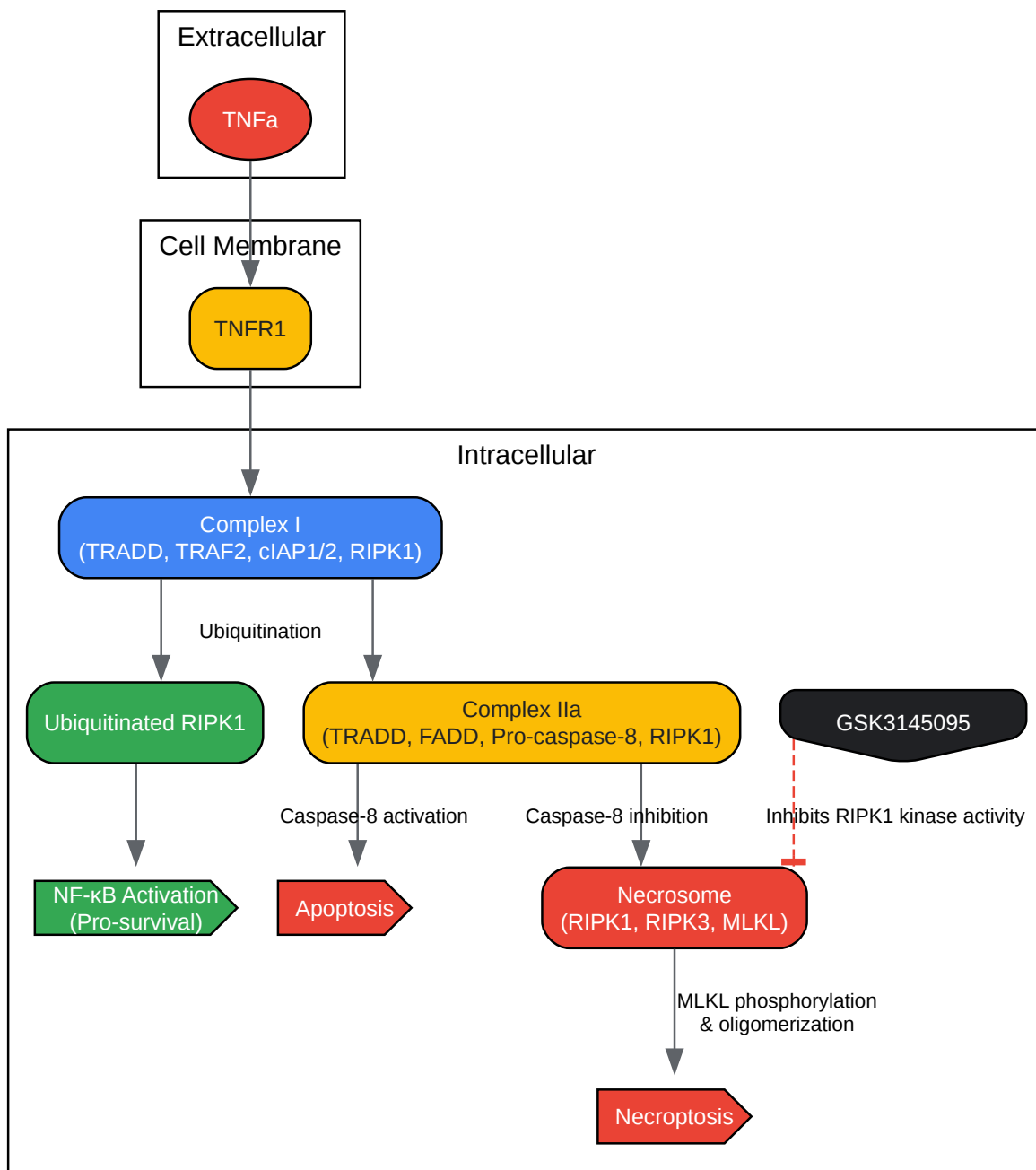
Methodology:

- Cell Culture:
 - Human Model: Human U937 monocytic cells were cultured in appropriate media.
 - Mouse Model: Murine L929 fibrosarcoma cells were cultured in appropriate media.
- Induction of Necroptosis:

- Cells were treated with Tumor Necrosis Factor-alpha (TNF α) to initiate the extrinsic apoptosis pathway.
- To specifically induce necroptosis, a pan-caspase inhibitor (e.g., zVAD.fmk) was co-administered with TNF α . This blocks the caspase-dependent apoptotic pathway, shunting the signaling towards RIPK1-dependent necroptosis.[3]
- Inhibitor Treatment:
 - Cells were pre-incubated with a range of concentrations of **GSK3145095** before the addition of TNF α and the caspase inhibitor.
- Measurement of Cell Viability:
 - After a defined incubation period, cell viability was assessed using standard methods:
 - ATP Measurement: Cellular ATP levels were quantified as an indicator of cell viability. A decrease in ATP correlates with cell death.
 - LDH Release: Lactate dehydrogenase (LDH) release into the culture medium was measured as an indicator of plasma membrane rupture, a hallmark of necrosis.[3]
- Data Analysis:
 - The IC₅₀ values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

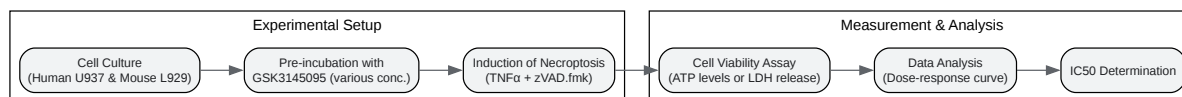
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and the experimental workflow used to assess the cross-reactivity of **GSK3145095**.



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Caption: RIPK1 Signaling Pathway and the Point of Inhibition by **GSK3145095**.



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Caption: Experimental Workflow for Assessing Cross-Reactivity of **GSK3145095**.

Discussion and Implications

The pronounced difference in potency of **GSK3145095** between human and mouse models has significant implications for its preclinical and clinical development. The reduced activity in murine models makes it challenging to evaluate the efficacy of **GSK3145095** in traditional rodent oncology models.[3] This necessitates the use of alternative preclinical models, such as human tumor xenografts in immunodeficient mice or in vitro studies using human cells and tissues.

For the development of **GSK3145095**, a precursor compound, GSK'547, which demonstrated efficacy in mouse oncology models, was utilized to explore the therapeutic potential of RIPK1 inhibition in vivo.[1][6] However, GSK'547 was not advanced to clinical trials due to an unfavorable preclinical profile.[1] **GSK3145095** was subsequently developed with improved properties for human studies.

The species-specific activity of **GSK3145095** highlights a crucial consideration in drug development: the potential for discordance between preclinical animal models and human clinical outcomes. Researchers and drug developers must be cognizant of these differences and employ a multi-faceted approach to preclinical evaluation, incorporating in vitro human cell-based assays and, where possible, humanized animal models to better predict clinical efficacy and safety.

Conclusion

GSK3145095 exhibits a marked species-specific difference in its inhibitory activity, with substantially higher potency in human models compared to mouse models. This guide provides

a clear, data-driven comparison of this cross-reactivity, along with the experimental protocols used for its determination. Understanding this differential activity is paramount for the strategic design of preclinical studies and the successful clinical translation of **GSK3145095** and other RIPK1 inhibitors.

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